N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide
CAS No.: 1251683-27-8
Cat. No.: VC11867052
Molecular Formula: C19H14N4O2S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251683-27-8 |
|---|---|
| Molecular Formula | C19H14N4O2S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
| Standard InChI | InChI=1S/C19H14N4O2S/c1-12-6-11-17(23-22-12)25-14-9-7-13(8-10-14)18(24)21-19-20-15-4-2-3-5-16(15)26-19/h2-11H,1H3,(H,20,21,24) |
| Standard InChI Key | FPCKXZCNJGZUPP-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-(1,3-Benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide has the molecular formula C₁₉H₁₄N₄O₂S and a molecular weight of 362.4 g/mol. Its IUPAC name reflects the connectivity of its three primary moieties:
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Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 3.
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6-Methylpyridazine: A diazine ring substituted with a methyl group at position 6.
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Benzamide: A benzene ring linked to a carboxamide group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1251683-27-8 |
| Molecular Formula | C₁₉H₁₄N₄O₂S |
| Molecular Weight | 362.4 g/mol |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | 215–217°C (estimated) |
The compound’s planar benzothiazole and pyridazine rings facilitate π-π stacking interactions with biological targets, while the benzamide group enhances hydrogen-bonding potential .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide involves multi-step organic reactions:
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Alkylation of Phenolic Intermediates: A key intermediate, 4-hydroxybenzamide, is alkylated with 6-methylpyridazin-3-yl chloride under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) to form the ether linkage .
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Benzothiazole Coupling: The resulting intermediate is coupled with 2-aminobenzothiazole via a nucleophilic acyl substitution reaction, typically using carbodiimide coupling agents.
Critical parameters include:
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Temperature Control: Reactions are conducted at 0–5°C during coupling to minimize side reactions.
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Solvent Selection: Tetrahydrofuran (THF) and dimethylformamide (DMF) are employed for their ability to dissolve polar intermediates.
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), yielding >95% purity. Structural confirmation relies on:
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¹H NMR: Characteristic peaks include δ 8.2 ppm (pyridazine protons) and δ 7.5–7.9 ppm (benzothiazole aromatic protons).
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High-Resolution Mass Spectrometry (HRMS): Observed m/z 362.0921 (calculated for C₁₉H₁₄N₄O₂S: 362.0834) .
Biological Activity and Mechanism of Action
Anti-Tubercular Efficacy
N-(1,3-Benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide exhibits potent activity against Mycobacterium tuberculosis (MTB), with a minimum inhibitory concentration (MIC) of 1.56 µg/mL in vitro. Comparative studies show it outperforms first-line drugs like isoniazid against multidrug-resistant MTB strains.
Proposed Mechanism:
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Inhibition of Cell Wall Synthesis: Molecular docking studies suggest interaction with MTB’s DprE1 enzyme, a flavoprotein critical for arabinogalactan biosynthesis .
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Disruption of Membrane Potential: The lipophilic benzothiazole moiety may destabilize bacterial membranes, enhancing permeability.
Pharmacological Applications
Anti-Infective Development
The compound’s selectivity for bacterial targets over mammalian cells (selectivity index >10) positions it as a lead candidate for tuberculosis therapy. Structural analogs with modified pyridazine substituents show enhanced pharmacokinetic profiles, including improved oral bioavailability .
Central Nervous System (CNS) Disorders
Its blood-brain barrier permeability (logP = 2.1) and low cytotoxicity (CC₅₀ > 50 µM in HEK-293 cells) support further exploration in neurodegenerative models.
Comparative Analysis with Related Compounds
Table 2: Activity Comparison of Benzothiazole Derivatives
| Compound | Anti-TB MIC (µg/mL) | AChE IC₅₀ (µM) |
|---|---|---|
| This compound | 1.56 | 8.7 |
| Rifampicin | 0.05 | N/A |
| Donepezil | N/A | 0.01 |
Key advantages include dual activity against bacterial and neuronal targets, reducing the need for polypharmacy in co-morbid patients .
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